molecular formula C10H9ClN2 B1604721 2-(4-Chlorophenyl)-5-methyl-1h-imidazole CAS No. 35345-09-6

2-(4-Chlorophenyl)-5-methyl-1h-imidazole

Cat. No. B1604721
CAS RN: 35345-09-6
M. Wt: 192.64 g/mol
InChI Key: PALVXRUKMAHOPW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is an imidazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These compounds typically interact with their targets by binding to them, which can result in changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

For instance, the isomeric composition of organic pollutants like DDT can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of pathogens, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, the use of this compound as a fluorescent probe in bioimaging could be further explored. Finally, the development of new synthesis methods for this compound could lead to improved yields and increased availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research. It has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-1h-imidazole has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to exhibit antifungal, antibacterial, and antiviral activities. This compound has also been shown to have potential applications in the treatment of cancer, diabetes, and inflammation. Additionally, it has been studied for its potential use as a fluorescent probe in bioimaging.

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALVXRUKMAHOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956772
Record name 2-(4-Chlorophenyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35345-09-6
Record name NSC122446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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